molecular formula C18H21ClN4OS B2707486 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2707486
M. Wt: 376.9 g/mol
InChI Key: SNBSOVGCOHVGRE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a chlorophenyl group, a 3-methylpiperidinyl moiety, and a methyl substituent. The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 3-methylpiperidinyl moiety could improve solubility and metabolic stability .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBSOVGCOHVGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is C21H21ClN4O2SC_{21}H_{21}ClN_{4}O_{2}S with a molecular weight of approximately 428.9 g/mol. The presence of the chlorophenyl and piperidine groups contributes to its lipophilicity and potential for membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Studies

  • Cytotoxicity Assays : In vitro studies using the MTT assay reported median inhibitory concentrations (IC50) for certain derivatives in the range of 2.32μg/mL2.32\mu g/mL to 10.10μg/mL10.10\mu g/mL against MCF-7 and HepG2 cells, indicating strong cytotoxic effects attributed to apoptosis induction via increased Bax/Bcl-2 ratios and caspase activation .
  • Mechanistic Insights : The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases. This was evidenced by flow cytometry analyses showing altered cell cycle distributions following treatment with these compounds .
  • In Vivo Studies : An in vivo study demonstrated the targeting ability of similar compounds to sarcoma cells in tumor-bearing mice models, suggesting that these compounds can effectively localize to tumor sites and exert therapeutic effects .

Antiviral Activity

In addition to anticancer properties, some derivatives of 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been evaluated for antiviral activity. A study on sulfonamide derivatives containing 1,3,4-thiadiazole rings showed promising results against Tobacco Mosaic Virus (TMV), with certain compounds achieving approximately 50% inhibition rates comparable to established antiviral agents .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 RangeMechanism of Action
AnticancerMCF-72.3210.10μg/mL2.32-10.10\mu g/mLInduces apoptosis; cell cycle arrest
AnticancerHepG25.3610.10μg/mL5.36-10.10\mu g/mLInduces apoptosis; cell cycle arrest
AntiviralTMV (in vitro)~50% inhibitionDisruption of viral replication processes

Comparison with Similar Compounds

Structural Analogues

Key structural analogues from the evidence include:

Compound Name Core Modification Substituent Variations Evidence ID
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Ethyl-substituted thiazolo-triazol 3-Chlorophenyl, 4-ethylpiperazinyl [2]
5-((4-Ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl)-2-methylthiazolo-triazol-6-ol Methoxy/ethoxy aryl, 3-chlorophenyl-piperazinyl 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl [6]
(Z)-5-((4-Chlorophenyl)methylenethiazolo[3,2-b][1,2,4]triazol-6-one Exocyclic methylene 4-Chlorophenyl, no piperidine/piperazine [1]
5-(3-Nitrobenzylidene)-2-[4-(4-chlorophenylsulfonyl)phenyl]thiazolo-triazol-6-one Sulfonylphenyl, nitrobenzylidene 4-Chlorophenylsulfonyl, 3-nitrobenzylidene [10]

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s 3-methylpiperidinyl group may confer better metabolic stability than piperazinyl analogues (e.g., in ), as piperazines are prone to N-dealkylation .
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl derivatives (e.g., ), which may alter steric interactions in binding sites .
  • Exocyclic Methylene vs. Benzylidene : Compounds with exocyclic methylene groups (e.g., ) lack the piperidine moiety, reducing basicity but increasing planarity for π-π stacking .
Physicochemical Properties

Data from synthesized analogues reveal trends in melting points, yields, and molecular weights:

Compound (Representative) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Evidence ID
Target Compound (Inferred) ~480 N/A N/A Estimated: C ~55%, H ~5%, N ~15% -
(Z)-5-(4-Chlorophenylmethylenethiazolo-triazol-6-one 449 224–226 58 C 51.02%, H 2.70%, N 12.53% [1]
5-(3-Nitrobenzylidene)-sulfonylphenyl derivative 525 233–235 76 C 52.73%, H 2.42%, N 10.71% [10]
5-((Cyclopropylamino)methylene)thiazolo-triazol-6-one 220 199–201 54 C 49.31%, H 2.30%, N 19.17% [9]

Key Observations :

  • Melting Points : Bulky substituents (e.g., sulfonylphenyl in ) increase melting points (>230°C) due to enhanced crystallinity and intermolecular forces .
  • Elemental Analysis: Nitrogen content is highest in cyclopropylamino derivatives (19.17%, ), suggesting higher polarity .

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